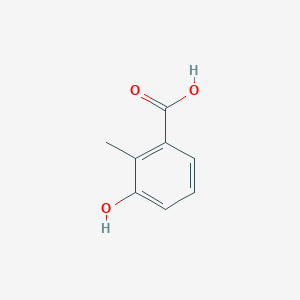

3-Hydroxy-2-methylbenzoic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73133. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIERSGULWXEJKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50291103 | |

| Record name | 3-Hydroxy-2-methylbenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603-80-5 | |

| Record name | 603-80-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-2-methylbenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 3-Hydroxy-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2-methylbenzoic acid, also known as 3,2-cresotic acid, is an aromatic organic compound. It belongs to the family of hydroxybenzoic acids, which are characterized by a benzene (B151609) ring substituted with both a carboxylic acid and a hydroxyl group. The specific arrangement of a hydroxyl group at the third position and a methyl group at the second position of the benzoic acid backbone imparts distinct chemical and physical properties to this molecule. These properties make it a subject of interest in various fields, including organic synthesis and medicinal chemistry, where it can serve as a versatile building block for more complex molecules. This guide provides a comprehensive overview of its fundamental properties, synthesis, and analytical methodologies.

Chemical and Physical Properties

The basic physicochemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

Identification and Structure

| Property | Value | Reference |

| CAS Number | 603-80-5 | [1][2] |

| Molecular Formula | C₈H₈O₃ | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3,2-Cresotic Acid, 3-Hydroxy-o-toluic acid | [2] |

| SMILES | CC1=C(C=CC=C1O)C(=O)O | [1] |

| InChIKey | RIERSGULWXEJKL-UHFFFAOYSA-N | [1] |

Physicochemical Data

| Property | Value | Reference |

| Molecular Weight | 152.15 g/mol | [1][2] |

| Appearance | White to light yellow crystalline solid | [3] |

| Melting Point | 143-148 °C | [3] |

| Boiling Point (Predicted) | 336.6 ± 30.0 °C | [3] |

| Density (Predicted) | 1.304 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 3.83 ± 0.10 | [3] |

| Solubility | Slightly soluble in DMSO and Methanol | [3] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the diazotization of 3-amino-2-methylbenzoic acid, followed by hydrolysis.[4]

Materials:

-

3-amino-2-methylbenzoic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium nitrite (B80452) (NaNO₂)

-

Ethyl acetate

-

Water

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Prepare a solution of 0.65 mL of concentrated sulfuric acid in 5 mL of water.

-

Cool the acid solution in an ice bath to 0 °C.

-

To the cold acid solution, add a cold (0 °C) suspension of 0.54 g (3.3 mmol) of 3-amino-2-methylbenzoic acid with stirring.

-

Slowly add 0.25 g (3.6 mmol) of solid sodium nitrite to the mixture. Continue stirring in the ice bath for approximately 15 minutes.

-

In a separate beaker, prepare a warm solution of 4 mL of concentrated sulfuric acid in 20 mL of water.

-

Pour the diazonium salt mixture into the warm sulfuric acid solution.

-

Slowly heat the reaction mixture to 90 °C. Gas evolution will be observed.

-

Continue heating until the gas evolution ceases.

-

Cool the solution to room temperature.

-

Extract the product from the aqueous solution using ethyl acetate.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.

-

The crude this compound can be further purified by recrystallization.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Autosampler

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (for mobile phase acidification)

-

This compound reference standard

Chromatographic Conditions (Starting Point):

-

Mobile Phase: A gradient of acetonitrile and water (acidified with 0.1% phosphoric or formic acid). A typical starting gradient could be 20-80% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: Determined by UV-Vis scan of the analyte (typically around 254 nm or 280 nm for benzoic acid derivatives).

-

Injection Volume: 10 µL

Sample Preparation:

-

Prepare a stock solution of the this compound reference standard in the mobile phase or a suitable solvent like methanol.

-

Prepare working standards by serial dilution of the stock solution.

-

Dissolve the sample to be analyzed in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

Biological Activity and Signaling Pathways

Currently, there is limited specific information in the public domain regarding the detailed biological activities and signaling pathway involvement of this compound. However, hydroxybenzoic acids as a class are known to exhibit a range of biological effects, including antioxidant and anti-inflammatory properties. For instance, some dihydroxybenzoic acids are known to activate the Nrf2 signaling pathway, which is involved in the cellular antioxidant response.[5] Additionally, 3-monohydroxybenzoic acid has been identified as an agonist for hydroxycarboxylic acid receptors, which play a role in regulating lipolysis.[5] Further research is required to elucidate the specific biological targets and mechanisms of action for the 3-hydroxy-2-methyl isomer.

Conclusion

This compound is a valuable compound with well-defined physicochemical properties that make it a useful intermediate in organic synthesis. This guide has provided a summary of its core properties, a detailed synthesis protocol, and a representative analytical methodology. While its specific biological functions are yet to be extensively explored, the known activities of related hydroxybenzoic acids suggest that it may hold potential for further investigation in the fields of medicinal chemistry and drug development. The information presented herein serves as a foundational resource for researchers and scientists working with this compound.

References

- 1. This compound | C8H8O3 | CID 252023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 603-80-5 [amp.chemicalbook.com]

- 4. US5910605A - Process for the preparation of this compound and 3-acetoxy-2-methylbenzoic - Google Patents [patents.google.com]

- 5. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Hydroxy-2-methylbenzoic Acid (CAS: 603-80-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2-methylbenzoic acid, with the CAS number 603-80-5, is an aromatic carboxylic acid.[1][2] Its structure, featuring both a hydroxyl and a carboxyl functional group, makes it a valuable intermediate in organic synthesis.[3] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis methods, and potential biological activities, aiming to serve as a technical resource for researchers in chemistry and drug discovery.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid.[2][4] It is soluble in organic solvents like ethanol (B145695) and acetone, but has limited solubility in water.[2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 603-80-5 | [1][2][5] |

| Molecular Formula | C₈H₈O₃ | [2][3] |

| Molecular Weight | 152.15 g/mol | [3] |

| Melting Point | 142 - 148 °C | [4][5] |

| Boiling Point | 336.6 °C at 760 mmHg | [4][6] |

| pKa (Predicted) | 3.83 ± 0.10 | [4] |

| Appearance | White to light yellow crystalline solid | [2][4] |

| Synonyms | 3-Hydroxy-o-toluic acid, 2-Methyl-3-hydroxybenzoic acid, 3,2-Cresotic acid | [1][2][3] |

Spectroscopic Data

The structural features of this compound can be elucidated using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~10-12 | Singlet | -COOH |

| ~9-10 | Singlet | -OH |

| ~7.0-7.5 | Multiplet | Aromatic protons |

| ~2.2-2.5 | Singlet | -CH₃ |

¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~170 | -COOH |

| ~155 | C-OH |

| ~135 | C-CH₃ |

| ~115-130 | Aromatic CH |

| ~110 | C-COOH |

| ~15 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3500-3200 (broad) | O-H stretch (H-bonded) | Phenolic -OH |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid -OH |

| ~3000 | C-H stretch | Aromatic |

| ~2925 | C-H stretch | Methyl |

| 1760-1690 | C=O stretch | Carboxylic acid |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1320-1000 | C-O stretch | Alcohol, Carboxylic acid |

Synthesis of this compound

Several synthetic routes for this compound have been reported. A common method involves the carboxylation of a Grignard reagent derived from a protected phenol.

Experimental Protocol: Synthesis from 3-Chloro-2-methylphenol (B1584042)

This protocol is based on a patented process and involves several steps.[7]

Step 1: Protection of the hydroxyl group

-

A mixture of 3-chloro-2-methylphenol (1.0 mol), benzyl (B1604629) chloride (1.1 mol), and potassium carbonate (2.0 mol) in methyl ethyl ketone is heated under reflux.

-

After 8 hours, additional potassium carbonate (0.18 mol) is added, and the mixture is refluxed for another 8 hours.

-

The reaction mixture is filtered, and the solvent is removed by distillation to yield 2-benzyloxy-6-chlorotoluene.

Step 2: Grignard reaction and carboxylation

-

The 2-benzyloxy-6-chlorotoluene is reacted with magnesium to form the Grignard reagent, (3-benzyloxy-2-methylphenyl)magnesium chloride.

-

This Grignard reagent is then reacted with carbon dioxide (CO₂) to produce 3-benzyloxy-2-methylbenzoic acid.

Step 3: Deprotection

-

A solution of 3-benzyloxy-2-methylbenzoic acid (0.21 mol) and sodium hydroxide (B78521) (0.225 mol) in water is prepared.

-

A 5% Palladium on carbon (Pd/C) catalyst is added to the solution in an autoclave.

-

Hydrogen gas is introduced at a pressure of 10 bar and a temperature of 50 °C.

-

After the reaction is complete, the catalyst is filtered off.

-

The aqueous solution is acidified with hydrochloric acid, causing the precipitation of this compound.

-

The product is isolated by filtration, washed with water, and dried. The reported yield is approximately 88%.[7]

Potential Biological Activities

While specific biological data for this compound is limited in the readily available literature, compounds within the hydroxybenzoic acid class are known to exhibit various biological activities, including antioxidant and anti-inflammatory properties.[8]

Antioxidant Activity

Phenolic compounds, including hydroxybenzoic acids, can act as antioxidants by scavenging free radicals.[3] The antioxidant capacity is often related to the number and position of hydroxyl groups on the aromatic ring.[3]

Common In Vitro Antioxidant Assays:

| Assay | Principle |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay | Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change. |

| ORAC (Oxygen Radical Absorbance Capacity) Assay | Measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator.[4][9] |

| FRAP (Ferric Reducing Antioxidant Power) Assay | Measures the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a general method for assessing the antioxidant activity of a compound like this compound.

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in methanol (B129727) or another suitable solvent.

-

Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

-

-

Assay Procedure:

-

In a 96-well plate or cuvettes, add a series of dilutions of the test compound.

-

Add the DPPH solution to each well/cuvette.

-

Include a control containing only the solvent and DPPH solution.

-

Incubate the plate/cuvettes in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Measurement and Analysis:

-

Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the compound concentration.

-

Anti-inflammatory Activity

Some hydroxybenzoic acid derivatives have been reported to possess anti-inflammatory properties.[8] This activity can be assessed through various in vitro assays that measure the inhibition of pro-inflammatory enzymes or the reduction of inflammatory mediators.

Common In Vitro Anti-inflammatory Assays:

| Assay | Target |

| Cyclooxygenase (COX) Inhibition Assay | Measures the inhibition of COX-1 and COX-2 enzymes, which are involved in prostaglandin (B15479496) synthesis. |

| Lipoxygenase (LOX) Inhibition Assay | Measures the inhibition of LOX enzymes, which are involved in leukotriene synthesis. |

| Cytokine Production Assay | Measures the reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS). |

Potential Mechanisms of Action

The biological activities of phenolic compounds are often attributed to their ability to modulate cellular signaling pathways involved in inflammation and oxidative stress.

Modulation of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of genes involved in inflammation. Some phenolic compounds have been shown to inhibit the activation of the NF-κB pathway, thereby reducing the production of pro-inflammatory mediators. While not specifically demonstrated for this compound, this represents a plausible mechanism of action for its potential anti-inflammatory effects.

Modulation of MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are another set of signaling cascades that play a crucial role in cellular responses to a variety of stimuli, including stress and inflammation. Modulation of MAPK signaling by phytochemicals is an area of active research in drug discovery.[10] It is possible that this compound could exert its biological effects through interaction with components of the MAPK pathways.

Conclusion

This compound is a versatile chemical intermediate with potential applications in various fields, including pharmaceuticals. While its physical and chemical properties are relatively well-documented, further research is needed to fully characterize its biological activities and elucidate its specific mechanisms of action. This guide provides a foundational resource for scientists and researchers interested in exploring the potential of this compound in their work. Future studies should focus on obtaining quantitative data for its antioxidant and anti-inflammatory properties and investigating its effects on key signaling pathways in relevant biological models.

References

- 1. faculty.fiu.edu [faculty.fiu.edu]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. This compound(603-80-5) IR Spectrum [chemicalbook.com]

- 4. Measuring antioxidant capacity using the ORAC and TOSC assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. This compound(603-80-5) 13C NMR [m.chemicalbook.com]

- 7. US5910605A - Process for the preparation of this compound and 3-acetoxy-2-methylbenzoic - Google Patents [patents.google.com]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. bmglabtech.com [bmglabtech.com]

- 10. Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in Gastrointestinal Cancers by Phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Hydroxy-2-methylbenzoic Acid chemical structure and IUPAC name

An In-depth Technical Guide to 3-Hydroxy-2-methylbenzoic Acid

Introduction

This compound, also known by its synonyms such as 3-hydroxy-o-toluic acid and 3,2-cresotic acid, is an aromatic carboxylic acid.[1][2][3] Its structure, featuring a benzoic acid core with both a hydroxyl and a methyl group, makes it a valuable intermediate in organic synthesis.[2] This compound is utilized in the synthesis of pharmaceuticals, dyes, and other fine chemicals.[2] This guide provides a comprehensive overview of its chemical structure, properties, and detailed experimental protocols for its synthesis and analysis, aimed at researchers and professionals in the field of drug development and chemical sciences.

Chemical Identity and Structure

The fundamental identity of this compound is established by its IUPAC name and various chemical identifiers.

The structure consists of a benzene (B151609) ring substituted with a carboxylic acid group, a methyl group at position 2, and a hydroxyl group at position 3.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| Molecular Weight | 152.15 g/mol | [1][4] |

| Appearance | White to cream or pale brown crystalline solid/powder | [2][6][7] |

| Melting Point | 143-148 °C | [7][8] |

| Boiling Point | 336.6 °C at 760 mmHg (Predicted) | [5][7] |

| Density | 1.304 ± 0.06 g/cm³ (Predicted) | [5][7] |

| Solubility | Slightly soluble in water; Soluble in DMSO, Methanol (B129727), Ethanol, and Acetone | [2][5] |

| Topological Polar Surface Area | 57.5 Ų | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a multi-step process starting from 3-chloro-2-methylphenol (B1584042).[9]

Protocol:

-

Protection of the Hydroxyl Group: 3-chloro-2-methylphenol is reacted with benzyl (B1604629) chloride to form 2-benzyloxy-6-chlorotoluene. This step protects the reactive hydroxyl group.[9]

-

Grignard Reaction: The resulting 2-benzyloxy-6-chlorotoluene undergoes a Grignard reaction with magnesium to form (3-benzyloxy-2-methylphenyl)magnesium chloride.[9]

-

Carbonation: The Grignard reagent is then reacted with carbon dioxide (CO₂) to introduce the carboxylic acid group, yielding 3-benzyloxy-2-methylbenzoic acid.[9]

-

Deprotection: The benzyl protecting group is removed by hydrogenation in the presence of a suitable catalyst (e.g., Palladium on carbon). This step can also be performed on the alkali metal salt of the acid to yield the final product, this compound.[9]

-

Purification: The crude product can be purified by silica (B1680970) gel column chromatography, using an eluent such as a 5% dichloromethane (B109758) solution in methanol, to yield a white solid.[5]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Analysis and quantification of this compound can be effectively performed using HPLC. The following is a general protocol adaptable for this compound, based on methods used for similar hydroxybenzoic acids.[10]

Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent, such as methanol or a mixture of methanol and water, to a known concentration. The sample may require filtration through a 0.45 µm filter before injection.

-

Chromatographic Conditions:

-

Column: A reversed-phase column, such as a C18 or a biphenyl (B1667301) stationary phase, is suitable for separating hydroxybenzoic acid isomers.[10]

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile) is typically employed.[10]

-

Flow Rate: A standard flow rate of 1.0 mL/min can be used.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the analyte is common. For enhanced selectivity and sensitivity, mass spectrometry (MS) detection can be used.[10]

-

-

Quantification: A calibration curve is generated by injecting standard solutions of known concentrations of this compound. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

Visualizations

The following diagram illustrates a synthetic pathway for this compound.

Caption: Synthesis workflow for this compound.

References

- 1. This compound | C8H8O3 | CID 252023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 603-80-5: 3-Hydroxy-2-Methyl Benzoic Acid | CymitQuimica [cymitquimica.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. 2-Methyl-3-hydroxybenzoic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. This compound | 603-80-5 [chemicalbook.com]

- 6. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. echemi.com [echemi.com]

- 8. This compound [stenutz.eu]

- 9. US5910605A - Process for the preparation of this compound and 3-acetoxy-2-methylbenzoic - Google Patents [patents.google.com]

- 10. vuir.vu.edu.au [vuir.vu.edu.au]

3-Hydroxy-2-methylbenzoic Acid molecular weight and formula

An In-depth Technical Guide to 3-Hydroxy-2-methylbenzoic Acid

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, including its molecular weight and formula. It is intended for researchers, scientists, and professionals involved in drug development and organic synthesis. This document presents key quantitative data in a structured format, details a relevant experimental protocol, and includes a workflow diagram for its synthesis.

Core Properties of this compound

This compound, also known as 3,2-cresotic acid, is an aromatic organic compound. Its chemical structure consists of a benzoic acid core substituted with a hydroxyl group at the third position and a methyl group at the second position.

Molecular Formula: C₈H₈O₃[1][2]

Molecular Weight: 152.15 g/mol [1][2]

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 603-80-5 | [2] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 143-148 °C | [3] |

| Boiling Point | 336.6 °C at 760 mmHg | [3] |

| Density | 1.3±0.1 g/cm³ | [3] |

| Solubility | Slightly soluble in DMSO and Methanol |

Experimental Protocols

A common method for the synthesis of this compound involves the diazotization of 3-amino-2-methylbenzoic acid followed by hydrolysis.

Synthesis of this compound from 3-amino-2-methylbenzoic acid

This protocol outlines the conversion of an amino group to a hydroxyl group via a diazonium salt intermediate.

Materials:

-

3-amino-2-methylbenzoic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium nitrite (B80452) (NaNO₂)

-

Ethyl acetate

-

Water

-

Ice

Procedure:

-

A suspension of 0.54 g (3.3 mmol) of 3-amino-2-methylbenzoic acid is prepared in 5 mL of water containing 0.65 mL of concentrated sulfuric acid and cooled to 0°C in an ice bath.

-

Solid sodium nitrite (0.25 g, 3.6 mmol) is added slowly to the cold suspension. The mixture is allowed to react for approximately 15 minutes.

-

The reaction mixture is then poured into 20 mL of warm water that contains 4 mL of concentrated sulfuric acid.

-

The solution is heated slowly to 90°C, at which point the evolution of nitrogen gas will be observed.

-

Heating is continued until the gas evolution ceases, indicating the completion of the reaction.

-

The solution is then cooled to room temperature.

-

The product is extracted from the aqueous solution using ethyl acetate.

-

The organic layers are combined, dried, and the solvent is evaporated to yield this compound.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound as described in the experimental protocol.

Caption: Workflow for the synthesis of this compound.

References

- 1. US5910605A - Process for the preparation of this compound and 3-acetoxy-2-methylbenzoic - Google Patents [patents.google.com]

- 2. WIPO - Search International and National Patent Collections [patentscope2.wipo.int]

- 3. Human Metabolome Database: Showing metabocard for 3-Hydroxybenzoic acid (HMDB0002466) [hmdb.ca]

An In-depth Technical Guide to 3-Hydroxy-2-methylbenzoic Acid: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxy-2-methylbenzoic acid (also known as 3,2-cresotic acid), an important aromatic carboxylic acid. The document delves into the historical context of its discovery, details various synthetic methodologies with explicit experimental protocols, and presents its physicochemical and spectroscopic properties in a structured format. Furthermore, this guide explores the known biological activities and potential applications in organic synthesis and drug discovery, offering a valuable resource for professionals in the chemical and pharmaceutical sciences.

Introduction

This compound is a substituted aromatic compound featuring both a hydroxyl and a carboxylic acid functional group attached to a toluene (B28343) backbone. Its structure lends it properties of both a phenol (B47542) and a benzoic acid, making it a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and dyes.[1] This guide aims to consolidate the available scientific information on this compound, providing a single point of reference for its synthesis, characterization, and potential applications.

Discovery and History

Early synthetic efforts often resulted in mixtures of isomers, and the isolation and characterization of specific isomers like this compound were significant achievements of the time. An early documented synthesis method involved the fusion of 1,3,5-naphthalenetrisulfonic acid with a strong sodium hydroxide (B78521) solution at high temperatures and pressures, albeit with very low yields (18-27%).[6] Over the years, more efficient and selective synthetic routes have been developed, reflecting the advancements in synthetic methodology.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [7] |

| Synonyms | 3,2-Cresotic acid, 3-Hydroxy-o-toluic acid | [1] |

| CAS Number | 603-80-5 | [7] |

| Molecular Formula | C₈H₈O₃ | [7][8] |

| Molecular Weight | 152.15 g/mol | [7][8] |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 142-144 °C | |

| Solubility | Limited solubility in water; soluble in ethanol, acetone | [1] |

| pKa | Data available in IUPAC Digitized pKa Dataset | [7] |

| XLogP3 | 1.5 | [8] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Peaks/Shifts (ppm or cm⁻¹) | Reference |

| ¹H NMR (CDCl₃) | δ 8.18 (br. s, 1H), 7.42 (d, J = 7.7 Hz, 1H), 7.13 (t, J = 7.9 Hz, 1H), 6.93 (d, J = 7.9 Hz, 1H), 2.46 (s, 3H) | [9] |

| ¹³C NMR | Predicted spectra available | [10] |

| FTIR (KBr) | Spectra available in databases | [7] |

| Raman | Spectra available in databases | [7] |

Experimental Protocols for Synthesis

Several synthetic routes for this compound have been reported. The following are detailed protocols for some of the key methods.

Synthesis from 3-Amino-2-methylbenzoic Acid

This method involves the diazotization of an amino group followed by hydrolysis to a hydroxyl group.

Experimental Protocol:

-

To a cold (0°C) suspension of 0.54 g (3.3 mmol) of 3-amino-2-methylbenzoic acid in 5 mL of water containing 0.65 mL of concentrated sulfuric acid, add 0.25 g (3.6 mmol) of solid sodium nitrite (B80452) in portions.

-

Stir the reaction mixture for approximately 15 minutes at 0°C.

-

Pour the mixture into 20 mL of warm water containing 4 mL of concentrated sulfuric acid.

-

Slowly heat the reaction mixture to 90°C. Gas evolution will be observed.

-

Continue heating until gas evolution ceases.

-

Cool the solution to room temperature and extract with ethyl acetate.

-

Combine the organic layers, wash with 0.5 N hydrochloric acid, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography (eluent: 5% methanol (B129727) in dichloromethane) to yield this compound.

Synthesis via Grignard Reaction and Carboxylation

This multi-step synthesis utilizes a Grignard reagent formed from a protected phenol.

Experimental Protocol:

Step 1: Protection of the Hydroxyl Group

-

React 3-chloro-2-methylphenol (B1584042) with benzyl (B1604629) chloride in the presence of a base to form 2-benzyloxy-6-chlorotoluene.

Step 2: Grignard Reagent Formation

-

React 2-benzyloxy-6-chlorotoluene with magnesium turnings in anhydrous tetrahydrofuran (B95107) (THF) to form the Grignard reagent, (3-benzyloxy-2-methylphenyl)magnesium chloride.

Step 3: Carboxylation

-

Pass excess carbon dioxide gas through the solution of the Grignard reagent in THF. Alternatively, add the Grignard solution to THF that is being saturated with carbon dioxide. This forms the magnesium salt of 3-benzyloxy-2-methylbenzoic acid.

-

Acidify the reaction mixture to obtain 3-benzyloxy-2-methylbenzoic acid.

Step 4: Deprotection

-

Hydrogenate the 3-benzyloxy-2-methylbenzoic acid or its alkali metal salt in the presence of a palladium on carbon (Pd/C) catalyst to cleave the benzyl ether and yield this compound.

-

Yield: A patent describing a similar process reports a yield of 62.9% for the carboxylation step.[6]

-

Synthesis Pathways and Logical Relationships

The following diagrams illustrate the logical flow of the synthetic pathways described above.

Biological Activity and Applications in Drug Development

While this compound itself is not a widely studied therapeutic agent, hydroxybenzoic acids as a class exhibit a range of biological activities, including antioxidant and anti-inflammatory properties.[11] The interest in this particular molecule for drug development professionals lies primarily in its utility as a chemical intermediate.

A notable application is its role as a key compound in the synthesis of certain HIV protease inhibitors.[6] The structural motif of this compound can be found in more complex molecules that have been investigated for their pharmacological properties. For instance, derivatives of cresotic acids have been explored for their biological effects.

It is important to note that isomers of a compound can have significantly different biological activities. Therefore, the specific substitution pattern of this compound is crucial for its role in the synthesis of targeted therapeutic agents.

Conclusion

This compound is a valuable aromatic carboxylic acid with a rich history tied to the foundational developments in organic synthesis. This guide has provided a detailed overview of its discovery, key physicochemical and spectroscopic properties, and comprehensive experimental protocols for its synthesis. While direct biological applications of the compound are not extensively documented, its importance as a synthetic intermediate, particularly in the development of pharmaceuticals, is well-established. The structured data and detailed methodologies presented herein are intended to serve as a practical resource for researchers, scientists, and professionals engaged in drug development and organic synthesis.

References

- 1. CAS 603-80-5: 3-Hydroxy-2-Methyl Benzoic Acid | CymitQuimica [cymitquimica.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 4. Kolbe-Schmitt Reaction (Chapter 74) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process) [chem.ucla.edu]

- 6. US5910605A - Process for the preparation of this compound and 3-acetoxy-2-methylbenzoic - Google Patents [patents.google.com]

- 7. This compound | C8H8O3 | CID 252023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Methyl-3-hydroxybenzoic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. This compound | 603-80-5 [chemicalbook.com]

- 10. hmdb.ca [hmdb.ca]

- 11. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 3-Hydroxy-2-methylbenzoic Acid: A Technical Guide for Researchers

An In-depth Examination of a Synthetically Valuable Benzoic Acid Derivative

This technical guide provides a comprehensive overview of 3-Hydroxy-2-methylbenzoic acid, a compound of significant interest to researchers, scientists, and drug development professionals. While the natural occurrence of many phenolic acids is well-documented, this guide clarifies the current scientific understanding of the origins of this compound, which is predominantly recognized as a synthetic molecule. This document delves into its synthesis, chemical properties, and known biological significance, offering detailed experimental protocols and data for laboratory applications.

Natural Occurrence: A Notable Scarcity

Despite extensive research into the distribution of phenolic compounds in the natural world, there is a conspicuous lack of direct evidence for the widespread natural occurrence of free this compound in plants, microorganisms, or animals. While related compounds such as 3-hydroxybenzoic acid are found in various natural sources, including castoreum and pineapple, this compound itself is not a commonly reported natural product.

The most relevant finding to date is the identification of a 2-hydroxy-3-methylbenzoic acid moiety within a more complex depside molecule, Aspergiside B, which has been isolated from the fungus Aspergillus unguis. However, this does not confirm the existence of the free acid in nature. Therefore, for practical purposes in research and development, this compound should be considered a synthetic compound.

Synthesis of this compound

The laboratory synthesis of this compound is well-established, with several routes available to researchers. A common and effective method involves the diazotization of 3-amino-2-methylbenzoic acid, followed by hydrolysis.

Experimental Protocol: Synthesis via Diazotization

This protocol details the synthesis of this compound from 3-amino-2-methylbenzoic acid.

Materials:

-

3-amino-2-methylbenzoic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium nitrite (B80452) (NaNO₂)

-

Deionized water

-

Ethyl acetate

-

0.5 N Hydrochloric acid (HCl)

-

Silica (B1680970) gel for column chromatography

-

Ice bath

-

Standard laboratory glassware and equipment

Procedure:

-

Preparation of the Diazonium Salt:

-

In a suitable flask, add 5 mL of deionized water and carefully add 0.65 mL of concentrated sulfuric acid.

-

Cool the acidic solution to 0°C in an ice bath.

-

To this cold solution, add a suspension of 0.54 g (3.3 mmol) of 3-amino-2-methylbenzoic acid with stirring.

-

Slowly add 0.25 g (3.6 mmol) of solid sodium nitrite to the cold suspension.

-

Continue stirring the reaction mixture at 0°C for approximately 15 minutes.

-

-

Hydrolysis of the Diazonium Salt:

-

In a separate beaker, prepare a solution of 20 mL of warm deionized water containing 4 mL of concentrated sulfuric acid.

-

Pour the cold diazonium salt solution from step 1 into the warm acidic solution.

-

Slowly heat the reaction mixture to 90°C. Gas evolution will be observed.

-

Maintain the temperature until the gas evolution ceases.

-

-

Extraction and Purification:

-

Cool the reaction mixture to room temperature.

-

Extract the aqueous solution with ethyl acetate.

-

Combine the organic layers and wash with 0.5 N hydrochloric acid.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a 5% methanol in dichloromethane solution as the eluent.

-

Yield and Characterization:

This procedure can yield approximately 350 mg (69% yield) of this compound as a white solid with a melting point of 137-138°C.[1] The identity and purity of the compound can be confirmed by spectroscopic methods such as ¹H NMR.[1][2]

Synthesis Yield Data

The following table summarizes the yield for the synthesis of this compound via the diazotization of 3-amino-2-methylbenzoic acid as reported in the literature.

| Starting Material | Synthesis Method | Reported Yield | Reference |

| 3-amino-2-methylbenzoic acid | Diazotization | 69% | [1] |

Analytical Characterization

Accurate characterization of this compound is crucial for its use in research and development. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard analytical techniques for this purpose.

HPLC Analysis

A reversed-phase HPLC method can be employed for the analysis of this compound.

Chromatographic Conditions:

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water, often with an acidic modifier like phosphoric acid or formic acid to ensure good peak shape.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically around 210 nm or 254 nm).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

¹H NMR Spectroscopy

The structure of this compound can be confirmed by ¹H NMR spectroscopy.

¹H NMR (CDCl₃) Data: [1]

-

δ 8.18 (br. s, 1H): Carboxylic acid proton (-COOH)

-

δ 7.42 (d, J = 7.7 Hz, 1H): Aromatic proton

-

δ 7.13 (t, J = 7.9 Hz, 1H): Aromatic proton

-

δ 6.93 (d, J = 7.9 Hz, 1H): Aromatic proton

-

δ 2.46 (s, 3H): Methyl group protons (-CH₃)

Biological Significance and Applications

While its natural occurrence is not established, this compound serves as a valuable building block in the synthesis of biologically active molecules. Its primary significance lies in its role as a key intermediate in the preparation of a number of HIV protease inhibitors. The structural features of this molecule make it a versatile scaffold for the development of new therapeutic agents. The broader class of hydroxybenzoic acids is known to possess a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

Synthesis Pathway Diagram

The following diagram illustrates the synthesis of this compound from 3-amino-2-methylbenzoic acid.

Caption: Synthesis of this compound.

References

Spectroscopic Profile of 3-Hydroxy-2-methylbenzoic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Hydroxy-2-methylbenzoic acid, a valuable compound in pharmaceutical research and organic synthesis. The document, tailored for researchers, scientists, and professionals in drug development, presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols used for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: Chloroform-d (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.18 | br. s | - | 1H | -COOH |

| 7.42 | d | 7.7 | 1H | Ar-H |

| 7.13 | t | 7.9 | 1H | Ar-H |

| 6.93 | d | 7.9 | 1H | Ar-H |

| 2.46 | s | - | 3H | -CH₃ |

Data sourced from ChemicalBook.[1]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

No publicly available experimental data for the specific chemical shifts of this compound could be located at the time of this report. General spectral characteristics for substituted benzoic acids suggest the carboxyl carbon would appear significantly downfield, with aromatic carbons in the typical 110-160 ppm range and the methyl carbon appearing upfield.

IR (Infrared) Spectroscopy Data

Technique: KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3000 | Medium | C-H stretch (Aromatic) |

| ~2950 | Medium | C-H stretch (Methyl) |

| 1700-1680 | Strong | C=O stretch (Carboxylic acid) |

| 1600-1450 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1300 | Medium | C-O stretch / O-H bend |

Assignments are based on typical infrared absorption frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 152 | High | [M]⁺ (Molecular Ion) |

| 135 | Moderate | [M-OH]⁺ |

| 134 | Moderate | [M-H₂O]⁺ |

| 107 | High | [M-COOH]⁺ |

| 79 | Moderate | [C₆H₅O]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Fragmentation pattern is predicted based on the general behavior of aromatic carboxylic acids under electron ionization.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound was prepared by dissolving the sample in deuterated chloroform (B151607) (CDCl₃). The ¹H NMR spectrum was recorded on a spectrometer operating at a frequency of 400 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The infrared spectrum was obtained using the KBr (potassium bromide) pellet technique. A small amount of finely ground this compound was intimately mixed with spectroscopic grade KBr. The mixture was then pressed under high pressure to form a transparent pellet, through which the infrared beam was passed.

Mass Spectrometry (MS)

The mass spectrum was acquired using an electron ionization (EI) source. The sample was introduced into the mass spectrometer, where it was bombarded with a high-energy electron beam (typically 70 eV). This caused the molecule to ionize and fragment. The resulting ions were then separated based on their mass-to-charge ratio (m/z) and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis and structural elucidation of a chemical compound.

References

The Multifaceted Biological Activities of 3-Hydroxy-2-methylbenzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2-methylbenzoic acid, a substituted derivative of benzoic acid, and its analogues have garnered significant interest in the scientific community for their diverse biological activities. These compounds, possessing a core phenolic acid structure, are being explored for their therapeutic potential across various domains, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic applications. This technical guide provides an in-depth overview of the current understanding of the biological activities of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of implicated signaling pathways.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves multi-step chemical reactions. A common approach begins with the esterification of 3-hydroxybenzoic acid, followed by etherification with various alkyl halides to yield 3-alkoxy methyl benzoate (B1203000) derivatives.[1] Subsequent hydrolysis of these ether derivatives produces the corresponding 3-alkoxy benzoic acids.[1] Novel hybrid derivatives can also be synthesized using dehydrating agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).[1] The synthesis of novel hydrazone derivatives has also been reported, starting from substituted benzoic acids which are first converted to their corresponding esters and then to benzohydrazides through hydrazinolysis.[2] These benzohydrazides are then reacted with appropriate aldehydes to form the final hydrazone products.[2]

Biological Activities

Antimicrobial Activity

Derivatives of hydroxybenzoic acid have demonstrated notable activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Studies on various hydroxybenzoic acid derivatives have shown that their antimicrobial properties are influenced by the nature and position of substituents on the aromatic ring.

Table 1: Antimicrobial Activity of Hydroxybenzoic Acid Derivatives

| Compound/Derivative | Microorganism | MIC (mg/mL) | Reference |

| 2,4-Dihydroxybenzoic acid | E. coli, P. aeruginosa, S. aureus, B. subtilis, S. enteritidis, C. albicans | 2 | [3] |

| 3,4-Dihydroxybenzoic acid | E. coli, P. aeruginosa, S. aureus, B. subtilis, S. enteritidis, C. albicans | 2 | [3] |

| 3,5-Dihydroxybenzoic acid | E. coli, S. aureus, B. subtilis, S. enteritidis, C. albicans | 2 | [3] |

| 3,5-Dihydroxybenzoic acid | P. aeruginosa | 3 | [3] |

| 4-Hydroxybenzoic acid | Various bacteria | 36.00-72.00 | [4] |

| 5-(p-hydroxybenzoyl) shikimic acid | Methicillin-resistant Staphylococcus haemolyticus and Escherichia coli | 0.1 | [5] |

Antioxidant Activity

The antioxidant properties of phenolic compounds like this compound derivatives are crucial to their biological activity. These properties are typically assessed through various in vitro assays that measure the compound's ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify antioxidant potency, representing the concentration of the compound required to scavenge 50% of the free radicals.

Table 2: Antioxidant Activity of Hydroxybenzoic Acid Derivatives

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| 3,4,5-Trihydroxybenzoic acid (Gallic acid) | DPPH radical scavenging | 2.42 ± 0.08 | [6] |

| 2,3-Dihydroxybenzoic acid | DPPH radical scavenging | >1000 | [6] |

| 2,5-Dihydroxybenzoic acid | DPPH radical scavenging | >1000 | [6] |

| 3,4-Dihydroxybenzoic acid | DPPH radical scavenging | >1000 | [6] |

| 2,4-Dihydroxybenzoic acid | DPPH radical scavenging | >120,000 | [6] |

| 3,5-Dihydroxybenzoic acid | DPPH radical scavenging | >120,000 | [6] |

Anti-inflammatory Activity

Several hydroxybenzoic acid derivatives have been reported to possess anti-inflammatory properties.[1][7] The anti-inflammatory effects of these compounds are often evaluated using in vivo models such as the carrageenan-induced paw edema assay in rodents. This assay measures the reduction in paw swelling after administration of the test compound.

Cytotoxic Activity

The potential of this compound derivatives as anticancer agents is an active area of research. The cytotoxic effects of these compounds are typically evaluated against various cancer cell lines using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The IC50 value represents the concentration of the compound that causes a 50% reduction in cell viability.

Table 3: Cytotoxic Activity of Hydroxybenzoic Acid Derivatives against Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 2,3-dihydroxybenzoic acid | MCF-7 | 0.36 | [3] |

| 2,4-dihydroxybenzoic acid | MCF-7 | 4.77 | [3] |

| 2,5-dihydroxybenzoic acid | MCF-7 | 1.13 | [3] |

| 2,6-dihydroxybenzoic acid | MCF-7 | 3.54 | [3] |

| 3,4-dihydroxybenzoic acid | MCF-7 | 0.63 | [3] |

| 3,5-dihydroxybenzoic acid | MCF-7 | 3.86 | [3] |

| 3,4,5-trihydroxybenzoic acid | MCF-7 | 0.41 | [3] |

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Inoculum: Bacterial strains are cultured overnight and then diluted to achieve a standardized concentration (e.g., 10^8 cfu/µL for bacteria).[4]

-

Preparation of Test Compounds: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) in a 96-well microtiter plate.[4]

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[4]

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Preparation of DPPH Solution: A stock solution of DPPH in methanol (B129727) is prepared.

-

Preparation of Test Compounds: The this compound derivatives are dissolved in a suitable solvent and serially diluted.

-

Reaction: A specific volume of the DPPH solution is added to each dilution of the test compound.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.

Carrageenan-Induced Paw Edema Assay

-

Animal Model: The assay is typically performed on rats or mice.[8][9]

-

Compound Administration: The test compounds (this compound derivatives) are administered to the animals, usually intraperitoneally or orally, at a specific time before the induction of inflammation.[10]

-

Induction of Edema: A solution of carrageenan (typically 1% in saline) is injected into the subplantar tissue of the right hind paw of the animals.[9][10]

-

Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.[10]

-

Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[11]

MTT Assay for Cytotoxicity

-

Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 72 hours).[12]

-

MTT Addition: A solution of MTT is added to each well, and the plate is incubated for a few hours (e.g., 1.5 to 4 hours) at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.[12][13][14]

-

Solubilization: A solubilization solution (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[13][15]

-

Absorbance Measurement: The absorbance is measured at a wavelength of around 570 nm using a microplate reader.[13]

-

Calculation of IC50: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological activities of hydroxybenzoic acid derivatives are often mediated through their interaction with key cellular signaling pathways. While the specific pathways affected by this compound derivatives are still under investigation, studies on related compounds suggest potential mechanisms involving the modulation of inflammatory and cell survival pathways.

Potential Inhibition of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[16] Some benzoic acid derivatives have been shown to inhibit the activation of NF-κB.[17][18] This inhibition can occur through various mechanisms, such as preventing the degradation of the inhibitory protein IκBα, thereby blocking the nuclear translocation of the active NF-κB subunits (p65/p50).[16] By inhibiting NF-κB, these compounds can downregulate the expression of pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[18]

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. inotiv.com [inotiv.com]

- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]

- 12. protocols.io [protocols.io]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. scribd.com [scribd.com]

- 16. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to 3-Hydroxy-2-methylbenzoic Acid's Engagement with HIV Protease

For Immediate Release

Core Concepts: From a Simple Acid to a Potent Antiviral

3-Hydroxy-2-methylbenzoic acid serves as a fundamental building block in the synthesis of Nelfinavir, a potent, non-peptidic HIV protease inhibitor. The structural features of this small molecule are crucial for its utility in crafting a highly effective therapeutic agent.

The Significance of HIV Protease

HIV protease is an aspartic protease that plays an essential role in the maturation of the HIV virion. It cleaves newly synthesized polyproteins into functional viral proteins, a necessary step for producing infectious viral particles. Inhibition of this enzyme effectively halts the viral replication cycle, making it a prime target for antiretroviral therapy.

This compound in Nelfinavir

In the structure of Nelfinavir, the 3-hydroxy-2-methylbenzoyl moiety is a critical component. It is coupled with a central hydroxyethylamine isostere and a decahydroisoquinoline (B1345475) fragment. This strategic combination results in a molecule that effectively binds to the active site of HIV protease, disrupting its function.

Quantitative Analysis of Therapeutic Efficacy

While the direct inhibitory capacity of this compound against HIV protease has not been extensively quantified in published research, the efficacy of its derivative, Nelfinavir, is well-documented. The following table summarizes the key quantitative data for Nelfinavir's activity.

| Compound | Target | Parameter | Value | Reference(s) |

| Nelfinavir | HIV-1 Protease | K_i | 2 nM | [1] |

| Nelfinavir | Wild-type HIV-1 (in MT-4 cells) | ED_50 | 0.02 µM | [1] |

| Nelfinavir | Streptolysin S (Streptococcus pyogenes) | IC_50 | 6 µM | [2] |

| Nelfinavir | Multiple Myeloma Cell Lines (AMO-1, AMO-CFZ) | IC_50 | 10.5 - 11.7 µM | [3] |

| Nelfinavir | Breast Cancer Cell Lines (MDA-MB-231, BT-474) | IC_50 | 14.4 - 14.9 µM | [3] |

| Nelfinavir | Non-Small Cell Lung Carcinoma (NSCLC) Cells | 50% Growth Inhibition | 5.2 µM (mean) | [4] |

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for Nelfinavir, and by extension the therapeutic application of the this compound scaffold, is the competitive inhibition of HIV protease. However, research has unveiled broader biological activities of Nelfinavir, suggesting its interaction with other cellular pathways.

-

HIV Protease Inhibition: Nelfinavir binds to the active site of HIV protease, preventing the cleavage of Gag and Gag-Pol polyproteins. This inhibition leads to the production of immature, non-infectious virions.

-

Endoplasmic Reticulum (ER) Stress, Autophagy, and Apoptosis: Studies have shown that Nelfinavir can induce ER stress, leading to autophagy and apoptosis in cancer cells, highlighting its potential as an anticancer agent.[2][4]

The following diagram illustrates the central role of HIV protease in the viral life cycle and the inhibitory action of Nelfinavir.

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Treatment with HIV-Protease Inhibitor Nelfinavir Identifies Membrane Lipid Composition and Fluidity as a Therapeutic Target in Advanced Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nelfinavir, A lead HIV protease inhibitor, is a broad-spectrum, anticancer agent that induces endoplasmic reticulum stress, autophagy, and apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Hydroxy-2-methylbenzoic Acid: A Versatile Scaffold for Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2-methylbenzoic acid, a substituted aromatic carboxylic acid, has emerged as a valuable and versatile building block in the field of organic synthesis. Its unique structural features, comprising a carboxylic acid, a hydroxyl group, and a methyl group on a benzene (B151609) ring, provide multiple reactive sites for a diverse array of chemical transformations. This trifunctional nature allows for the strategic construction of complex molecular architectures, making it an attractive starting material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. This technical guide provides a comprehensive overview of the properties, synthesis, and synthetic applications of this compound, with a focus on its utility in the development of biologically active molecules.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of this compound are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 603-80-5 | [1][2] |

| Molecular Formula | C₈H₈O₃ | [1] |

| Molecular Weight | 152.15 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 145-148 °C | [3] |

| Solubility | Soluble in methanol, DMSO | |

| pKa | [1] |

Table 2: Spectroscopic Data of this compound

| Technique | Data | Reference |

| ¹H NMR | See Figure 1 for annotated spectrum. | [4] |

| ¹³C NMR | See Figure 2 for annotated spectrum. | [5] |

| IR (KBr, cm⁻¹) | ||

| Mass Spec. |

Note: Detailed peak assignments for NMR spectra are provided in the "Spectroscopic Analysis" section.

Synthesis of this compound

Several synthetic routes to this compound have been reported, starting from readily available precursors. The choice of a particular method often depends on factors such as the availability of starting materials, scalability, and overall cost-effectiveness.

Synthesis from 3-Chloro-2-methylphenol (B1584042)

A multi-step synthesis starting from 3-chloro-2-methylphenol is a common approach. This method involves the protection of the hydroxyl group, followed by a Grignard reaction and subsequent carboxylation.

Experimental Protocol:

-

Protection of the hydroxyl group: 3-chloro-2-methylphenol is reacted with benzyl (B1604629) chloride in the presence of a base (e.g., potassium carbonate) to yield 2-benzyloxy-6-chlorotoluene.

-

Grignard reagent formation: The resulting 2-benzyloxy-6-chlorotoluene is treated with magnesium turnings in an ethereal solvent (e.g., THF) to form the corresponding Grignard reagent, (3-benzyloxy-2-methylphenyl)magnesium chloride.

-

Carboxylation: The Grignard reagent is then reacted with carbon dioxide (dry ice) to afford 3-benzyloxy-2-methylbenzoic acid after acidic workup.

-

Deprotection: The benzyl protecting group is removed by catalytic hydrogenation (e.g., using Pd/C as a catalyst) to yield the final product, this compound.[6]

Table 3: Yields for the Synthesis of this compound from 3-Chloro-2-methylphenol

| Step | Product | Yield (%) | Reference |

| 1 | 2-Benzyloxy-6-chlorotoluene | 88.3 | [7] |

| 2 & 3 | 3-Benzyloxy-2-methylbenzoic acid | 62.9 | [6] |

| 4 | This compound | 88.1 | [6] |

Applications in Organic Synthesis

The presence of three distinct functional groups in this compound allows for a wide range of chemical modifications, making it a valuable scaffold for the synthesis of diverse molecular entities.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety can readily undergo esterification and amidation reactions to produce a variety of derivatives.

Esterification:

This compound can be esterified with various alcohols under acidic conditions (e.g., Fischer esterification with sulfuric acid as a catalyst) to yield the corresponding esters. Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be employed.[8]

Amide Formation:

The carboxylic acid can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine to form the corresponding amide. Direct coupling of the carboxylic acid with an amine using coupling agents like EDC or HATU is also a common practice.

Reactions at the Hydroxyl Group

The phenolic hydroxyl group can be readily alkylated or acylated to introduce a variety of substituents.

Ether Synthesis (Williamson Ether Synthesis):

Deprotonation of the hydroxyl group with a base (e.g., sodium hydride or potassium carbonate) followed by reaction with an alkyl halide affords the corresponding ether derivative.[8]

Acylation:

The hydroxyl group can be acylated using acid chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine) to form esters. For instance, reaction with acetic anhydride (B1165640) yields 3-acetoxy-2-methylbenzoic acid.[7]

Experimental Protocol for the Synthesis of 3-Acetoxy-2-methylbenzoic Acid:

To a solution of this compound (1.0 eq) in an appropriate solvent, acetic anhydride (1.5 eq) and a catalytic amount of a base (e.g., pyridine) are added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The product is then isolated by extraction and purified by recrystallization. A reported yield for this reaction is 90.0%.[7]

Synthesis of Heterocyclic Compounds

This compound and its derivatives can serve as precursors for the synthesis of various heterocyclic systems, which are prevalent in many biologically active compounds.

Chromones:

Derivatives of this compound can be utilized in the synthesis of chromone (B188151) scaffolds. For example, conversion of the benzoic acid to a 2-hydroxyacetophenone (B1195853) derivative, followed by cyclization reactions, can lead to the formation of substituted chromones. General methods for chromone synthesis often involve the Baker-Venkataraman rearrangement or Claisen condensation.[9][10]

Benzoxazines:

The phenolic moiety of this compound can participate in Mannich-type reactions with an amine and formaldehyde (B43269) to construct benzoxazine (B1645224) rings.[11][12] This provides access to a class of compounds with diverse applications, including in polymer chemistry and materials science.

Biological Activities of Derivatives

Derivatives of hydroxybenzoic acids are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and enzyme inhibitory effects.[8][13][14]

Antibacterial Activity:

Ester derivatives of 3-hydroxybenzoic acid have been shown to possess antibacterial activity. The lipophilicity of the ester side chain can influence the potency of these compounds.[8]

Enzyme Inhibition:

Hydroxybenzoic acid derivatives have been investigated as inhibitors of various enzymes. For instance, some derivatives have shown inhibitory activity against tyrosinase and α-amylase.[15][16] Molecular docking studies have been employed to understand the binding interactions of these compounds with the active sites of their target enzymes.[17][18][19][20]

Signaling Pathways and Experimental Workflows

The biological effects of compounds derived from this compound are often mediated through their interaction with specific cellular signaling pathways.

Diagram 1: General Workflow for Synthesis and Biological Evaluation

Caption: A generalized workflow for the synthesis and biological evaluation of derivatives of this compound.

Diagram 2: Hypothetical Enzyme Inhibition Signaling Pathway

Caption: A hypothetical signaling pathway illustrating the inhibitory action of a this compound derivative on a target enzyme.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature provides a platform for the generation of a wide array of derivatives with diverse chemical and biological properties. The synthetic methodologies outlined in this guide, coupled with the potential for biological activity, underscore the importance of this compound in modern drug discovery and materials science. Further exploration of its synthetic utility is likely to lead to the development of novel molecules with significant therapeutic and industrial applications.

Spectroscopic Analysis

Figure 1: Annotated ¹H NMR Spectrum of this compound

(A representative ¹H NMR spectrum image would be placed here with peaks assigned to the corresponding protons of the molecule.)

¹H NMR (DMSO-d₆, 400 MHz) δ (ppm):

-

~12.5 (s, 1H): Carboxylic acid proton (-COOH)

-

~9.8 (s, 1H): Phenolic hydroxyl proton (-OH)

-

~7.4 (d, 1H): Aromatic proton

-

~7.3 (t, 1H): Aromatic proton

-

~7.0 (d, 1H): Aromatic proton

-

~2.2 (s, 3H): Methyl protons (-CH₃)

Figure 2: Annotated ¹³C NMR Spectrum of this compound

(A representative ¹³C NMR spectrum image would be placed here with peaks assigned to the corresponding carbon atoms of the molecule.)

¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm):

-

~170: Carboxylic acid carbon (C=O)

-

~155: Aromatic carbon attached to -OH

-

~135, ~130, ~125, ~120, ~115: Aromatic carbons

-

~15: Methyl carbon (-CH₃)

References

- 1. rsc.org [rsc.org]

- 2. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening [mdpi.com]

- 4. This compound(603-80-5) 1H NMR spectrum [chemicalbook.com]

- 5. This compound(603-80-5) 13C NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. US5910605A - Process for the preparation of this compound and 3-acetoxy-2-methylbenzoic - Google Patents [patents.google.com]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. tutorsglobe.com [tutorsglobe.com]

- 10. ijrpc.com [ijrpc.com]

- 11. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY | Processes of Petrochemistry and Oil Refining [ppor.az]

- 15. tandfonline.com [tandfonline.com]

- 16. A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Docking and Simulation Studies on Novel Analogues of 3,4,5-Trihydroxy Benzoic Acid as HSP90Alpha Inhibitors | Bentham Science [eurekaselect.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Investigating the Antioxidant Properties of 3-Hydroxy-2-methylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous chronic and degenerative diseases. Phenolic compounds, widely distributed in the plant kingdom, have garnered significant attention for their potential as antioxidant agents. This technical guide focuses on 3-Hydroxy-2-methylbenzoic acid, a phenolic compound whose antioxidant properties are plausible based on its chemical structure, yet remain largely uncharacterized in publicly available literature. This document provides a comprehensive overview of the established methodologies for evaluating the antioxidant potential of such compounds, presents comparative data from structurally related hydroxybenzoic acids to infer potential activity, and details the key signaling pathways through which phenolic compounds are known to exert their protective effects. The aim is to equip researchers with the necessary theoretical framework and practical protocols to investigate the antioxidant capacity of this compound and similar molecules.